PDE4A Inhibitory Activity: Class-Level Potency Inference vs. Established Inhibitor RS 25344
Direct PDE4A IC50 data for the target compound are not publicly available. However, BindingDB assay records for closely related pyrido[2,3-d]pyrimidin-4-one analogs with N-ethylcarboxamide side chains indicate PDE4A inhibitory activity in the 10–100 nM range [1]. By contrast, the reference PDE4 inhibitor RS 25344 (a pyrido[2,3-d]pyrimidine-2,4-dione) achieves an IC50 of 0.28 nM against PDE4 . The target compound’s 2-methyl-4-oxo substitution pattern is structurally distinct from RS 25344’s 2,4-dione core, suggesting a different binding mode and potentially divergent isoform selectivity that must be verified experimentally before any procurement decision based on potency.
vs RS 25344 IC50 0.28 nM
| Evidence Dimension | PDE4A inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; class-level potency estimated 10–100 nM based on close analogs |
| Comparator Or Baseline | RS 25344: IC50 = 0.28 nM (PDE4) |
| Quantified Difference | ≥ 35-fold weaker if low-nanomolar edge of class range is achieved; up to >350-fold if mid-range |
| Conditions | Recombinant human PDE4A; Scintillation Proximity Assay (SPA) [1]; porcine liver PDE4 for RS 25344 |
Why This Matters
Procurement for PDE4-targeted projects requires awareness that this chemotype is distinct from the ultra-potent dione series; its value may lie in differential isoform selectivity rather than raw potency.
- [1] BindingDB Assay ChEMBL_155727 (CHEMBL760761). Evaluated in vitro for inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). View Source
